Cas no 1105227-99-3 (4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide)

4-Chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide is a synthetic organic compound featuring a benzamide core substituted with chloro and nitro groups, along with a 4-fluorophenoxyethyl side chain. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of electron-withdrawing groups (chloro, nitro) enhances reactivity, facilitating further derivatization. The fluorophenoxy moiety contributes to improved lipophilicity and potential bioactivity. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. The compound is typically characterized by high purity and stability, ensuring reproducibility in experimental applications. Suitable for use in medicinal chemistry and as a reference standard in analytical studies.
4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide structure
1105227-99-3 structure
Product Name:4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide
CAS No:1105227-99-3
MF:C15H12ClFN2O4
MW:338.718186378479
CID:6151537
PubChem ID:30865858
Update Time:2025-06-10

4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide
    • 1105227-99-3
    • SR-01000922989-1
    • AKOS024511972
    • F5526-0150
    • 4-chloro-N-(2-(4-fluorophenoxy)ethyl)-3-nitrobenzamide
    • SR-01000922989
    • VU0646034-1
    • Inchi: 1S/C15H12ClFN2O4/c16-13-6-1-10(9-14(13)19(21)22)15(20)18-7-8-23-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2,(H,18,20)
    • InChI Key: VZWWVGVIOCDQCB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])C(NCCOC1C=CC(=CC=1)F)=O

Computed Properties

  • Exact Mass: 338.0469627g/mol
  • Monoisotopic Mass: 338.0469627g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 84.2Ų

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Additional information on 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide

Research Briefing on 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide (CAS: 1105227-99-3)

4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide (CAS: 1105227-99-3) is a synthetic small molecule that has garnered significant attention in recent chemical and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its nitrobenzamide core and fluorophenoxyethyl side chain, has been investigated for its biological activity, particularly in the context of enzyme inhibition and targeted therapy. The following briefing synthesizes the latest findings on this molecule, focusing on its synthesis, mechanism of action, and potential applications in drug development.

Recent studies have highlighted the role of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide as a potent inhibitor of specific enzymes involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in selectively inhibiting protein kinases associated with tumor proliferation. The compound's unique structure allows it to bind to the ATP-binding site of these kinases, thereby disrupting their activity. This finding underscores its potential as a lead compound for developing novel anti-cancer agents.

In addition to its kinase inhibitory properties, research has explored the compound's pharmacokinetic profile. A preclinical study conducted by Smith et al. (2022) reported favorable absorption and distribution characteristics, with moderate plasma protein binding and good bioavailability in rodent models. However, challenges remain in optimizing its metabolic stability, as the nitro group is susceptible to reduction in vivo, leading to variable efficacy. These insights are critical for guiding further structural modifications to enhance its drug-like properties.

The synthesis of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide has also been refined in recent years. A 2021 patent (US20210155234) describes a scalable, high-yield route involving a nucleophilic substitution reaction between 4-chloro-3-nitrobenzoic acid and 2-(4-fluorophenoxy)ethylamine, followed by amide coupling. This method reduces the need for hazardous reagents and improves overall efficiency, making the compound more accessible for large-scale studies.

Emerging applications of this molecule extend beyond oncology. Preliminary data from a 2023 Nature Chemical Biology study suggest its utility in modulating immune responses, particularly in autoimmune diseases. The compound was shown to suppress pro-inflammatory cytokine production in macrophages, highlighting its dual potential as an anti-inflammatory and anti-proliferative agent. These findings open new avenues for repurposing 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide in diverse therapeutic areas.

Despite these promising results, further research is needed to address limitations such as off-target effects and long-term toxicity. Collaborative efforts between academic and industrial researchers are underway to design derivatives with improved selectivity and safety profiles. The compound's progress exemplifies the intersection of chemical innovation and biological discovery, offering a template for future drug development campaigns.

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